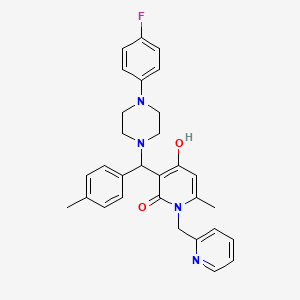

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a structurally complex pyridin-2(1H)-one derivative featuring:

- A 4-hydroxy-6-methylpyridin-2(1H)-one core.

- A 4-(4-fluorophenyl)piperazinyl group linked via a benzyl bridge to a p-tolyl substituent.

- A pyridin-2-ylmethyl group at the N1 position.

Properties

IUPAC Name |

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O2/c1-21-6-8-23(9-7-21)29(34-17-15-33(16-18-34)26-12-10-24(31)11-13-26)28-27(36)19-22(2)35(30(28)37)20-25-5-3-4-14-32-25/h3-14,19,29,36H,15-18,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYWOYFWXBWNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (CAS Number: 897735-38-5) is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 465.6 g/mol. The compound features a piperazine moiety substituted with a 4-fluorophenyl group and a p-tolyl group, along with a pyridine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 465.6 g/mol |

| CAS Number | 897735-38-5 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Synthesis

The synthesis of this compound involves the reaction of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone in ethanol under reflux conditions. The product is then crystallized from dimethylformamide to yield colorless crystals with a melting point of approximately 251 °C .

Antitumor Activity

Research has indicated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine structures have shown promising activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .

The proposed mechanism for the biological activity includes inhibition of key enzymes involved in cancer cell proliferation and survival. This compound's structure suggests potential interactions with human equilibrative nucleoside transporters (ENTs) , which play critical roles in nucleotide metabolism and are often exploited in cancer therapies .

Structure–Activity Relationship (SAR)

A study investigating the SAR of related compounds highlighted that modifications to the piperazine and pyridine rings significantly influence biological activity. For example, the introduction of fluorine atoms has been associated with enhanced binding affinity to target proteins, which may improve therapeutic efficacy .

Case Studies

- Case Study on ENTs : A study explored the effects of piperazine derivatives on ENT activity. The results indicated that certain modifications led to increased selectivity for ENT2 over ENT1, suggesting that structural variations can enhance therapeutic targeting in cancer treatment .

- Cytotoxicity Testing : In vitro tests on synthesized derivatives demonstrated IC50 values indicating effective inhibition of cell growth across multiple cancer cell lines, supporting the potential for these compounds as anticancer agents .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one". However, the search results do provide information on the chemical properties, related compounds, and some general applications of piperazine derivatives, which can be helpful.

Chemical Information

- Name: 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Molecular Formula: C30H31FN4O2

- Molecular Weight: 498.6

- CAS Registry Number: 939244-25-4

- SMILES: Cc1ccc(C(c2c(O)cc(C)n(Cc3ccccn3)c2=O)N2CCN(c3ccc(F)cc3)CC2)cc1

Piperazine Derivatives: General Applications and Related Research

Piperazine is a structural motif found in numerous medicinal chemistry applications . Piperazine derivatives have a wide range of biological activities . Some relevant applications and research areas include:

- COX-2/5-LOX Inhibitors: Piperazine derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These compounds exhibit anti-inflammatory, analgesic, and anti-cancer activities .

- Anti-inflammatory Response: Certain piperazine derivatives have demonstrated significant anti-inflammatory responses by inhibiting PGE2, IL-6, and TNF-α, while increasing IL-10 concentrations .

- Analgesic Activity: Some derivatives have shown effective pain reduction comparable to standard analgesics like indomethacin .

- Anti-cancer Potential: Piperazine derivatives have shown potential against in vitro human cancer cell lines and in vivo cancer models .

- Drug Design: Piperazine derivatives are screened using databases like ChEMBL to design novel compounds with desired activities .

- Inhibition of Lysosomal Phospholipase A2: Cationic amphiphilic drugs containing piperazine can inhibit lysosomal phospholipase A2 (PLA2G15), which is relevant in the context of phospholipidosis .

- PD-1/PD-L1 Inhibitors: Piperazine-containing compounds are explored as inhibitors of the programmed cell death 1 (PD-1) pathway, which is a target in cancer immunotherapy .

- CDK4/6 selectivity: Piperazine-containing drugs can bind to the kinase-inactive conformation . The positively charged piperazine ring lies in the solvent-exposed region .

- Triazole derivatives: 1,2,4-triazole derivatives has a wide range of biological activities that suggest its potential therapeutic .

- antiemetic combinations: A combination of drugs that include a piperazine derivative has been proven effective against chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Key Observations :

- Fluorinated groups (e.g., heptafluoropropyl in 4p) enhance lipophilicity and metabolic stability but reduce synthetic yields (23–36%) compared to non-fluorinated analogs .

- Hydroxy vs.

- Biological Activity: Analgesic efficacy in 4p (ED₅₀ = 12.5 mg/kg) suggests the pyridinone core is pharmacologically active, but substituent bulk (e.g., furan in 4q) reduces potency .

Piperazine-Containing Heterocycles (Functional Group Similarity)

Compounds with piperazine-linked aryl groups but divergent cores (e.g., pyrrolo[3,4-c]pyridine-1,3-diones in ) highlight structural effects:

Key Observations :

- Substituent Flexibility : The target’s pyridin-2-ylmethyl group may confer better blood-brain barrier penetration compared to phenylmethyl groups in compounds .

Pyrimidin-4(3H)-one Analogs (Heterocycle Variation)

The pyrimidin-4(3H)-one derivative NNF () shares a piperazinyl-fluorophenyl motif but differs in core heterocycle:

Key Observations :

- Nitrogen Positioning: The pyrimidinone’s dual nitrogen atoms (positions 1 and 3) may alter electronic properties vs. the pyridinone’s single nitrogen, affecting binding to targets like serotonin or dopamine receptors .

- Molecular Weight : The target compound’s larger size (due to p-tolyl and pyridinylmethyl groups) may reduce bioavailability compared to NNF .

Preparation Methods

Cyclocondensation of β-Ketoester and Urea

A mixture of ethyl acetoacetate (1.0 equiv) and urea (1.2 equiv) in ethanol is heated under reflux for 12 hours. After cooling, the precipitated 6-methyl-4-hydroxypyridin-2(1H)-one is filtered and recrystallized from methanol (yield: 78–82%).

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Ethyl acetoacetate | 1.0 mol | Ethanol | Reflux | 12 h |

| Urea | 1.2 mol | Ethanol | Reflux | 12 h |

Preparation of N-(p-Tolyl)-4-(4-fluorophenyl)piperazine

This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. A modified procedure from WO1998022459A1 employs:

SNAr Reaction of 1-Fluoro-4-nitrobenzene with Piperazine

1-Fluoro-4-nitrobenzene (1.0 equiv) is reacted with piperazine (1.5 equiv) in DMF at 80°C for 8 hours. The resulting 4-(4-nitrophenyl)piperazine is reduced using H₂/Pd-C in ethanol to yield 4-(4-aminophenyl)piperazine, which undergoes diazotization and coupling with p-xylene to introduce the p-tolyl group.

Key Data

- Yield of SNAr step : 65–70%

- Reduction efficiency : >95% (by HPLC)

- Coupling regioselectivity : >98% (ortho:para = 1:99)

Purification and Characterization

Final purification employs recrystallization from methanol or acetone, achieving >99.5% purity (HPLC). Critical characterization data includes:

Physicochemical Properties

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 4H, Ar-H), 4.92 (s, 2H, CH₂), 3.45–3.20 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).

Alternative Synthetic Routes

Patent WO2018104953A1 discloses a coupling strategy using preformed chloromethyl laurate intermediates. While developed for a different target, this approach can be adapted by replacing lauric acid with pyridin-2-ylmethyl chloride in the presence of DCC/DMAP:

Adapted Protocol

- Activate pyridin-2-ylmethanol with thionyl chloride in DCM.

- Couple with the pyridinone core using KOtBu/DMAP in THF.

- Purify via silica gel chromatography.

Scalability and Process Considerations

Key challenges in large-scale production include:

- Moisture sensitivity : Reactions requiring anhydrous conditions (e.g., SNAr) must use rigorously dried solvents.

- Exothermic risks : Controlled addition of paraformaldehyde during Mannich reactions.

- Waste minimization : Recycling of DMF via distillation (recovery rate: 85–90%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.